molecular formula C19H20ClNO2 B8504049 2-(4-Chloro-2-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

2-(4-Chloro-2-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No. B8504049
M. Wt: 329.8 g/mol
InChI Key: JPQCFZIMQQHLQZ-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

The title compound was synthesized according to General Procedure D using 2-(4-chloro-2-methylphenoxy)propanoic acid and compound 3 to yield 57 (350 mg, 46%): MS (APCI): m/z 330 [M+H]+. Anal. Calcd. for C19H20ClNO2: C, 69.19; H, 6.11; N, 4.25. Found: C, 69.09; H, 6.10; N, 4.31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=O)=[C:4]([CH3:14])[CH:3]=1.[NH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][CH2:16]1>>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([N:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH2:18][CH2:17][CH2:16]2)=[O:10])=[C:4]([CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(OC(C(=O)O)C)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OC(C(=O)N2CCCC3=CC=CC=C23)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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